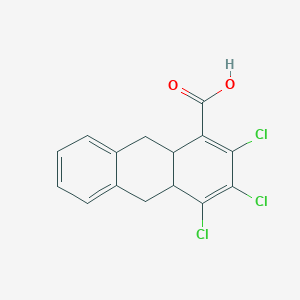
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid is a complex organic compound characterized by its trichlorinated anthracene structure
Vorbereitungsmethoden
The synthesis of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid typically involves multiple steps. One common method includes the chlorination of anthracene derivatives under controlled conditions. The process often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure selective chlorination at the desired positions .
Analyse Chemischer Reaktionen
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid can be compared with other chlorinated anthracene derivatives:
1,2,3,4,5,6,7,8-Octafluoro-4a,9,9a,10-tetrahydroanthracene: This compound has fluorine atoms instead of chlorine, leading to different chemical reactivity and applications.
1,2,3,4-Tetrahydroanthracene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2-((5’- (3’ and/or 4’-substituted)isoxazoyl)methylidene)-3,4,10-trioxo-1,2,3,4,4a,9,9a,10-octahydroanthracenes:
Eigenschaften
CAS-Nummer |
64340-71-2 |
|---|---|
Molekularformel |
C15H11Cl3O2 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
2,3,4-trichloro-4a,9,9a,10-tetrahydroanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H11Cl3O2/c16-12-10-6-8-4-2-1-3-7(8)5-9(10)11(15(19)20)13(17)14(12)18/h1-4,9-10H,5-6H2,(H,19,20) |
InChI-Schlüssel |
VJVODJICBXOSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC3=CC=CC=C31)C(=C(C(=C2C(=O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


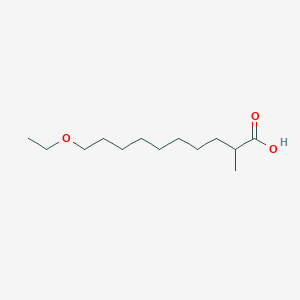

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)

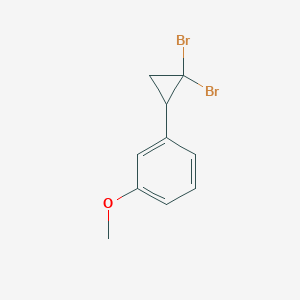
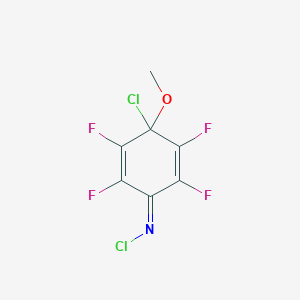
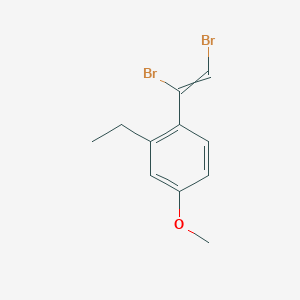
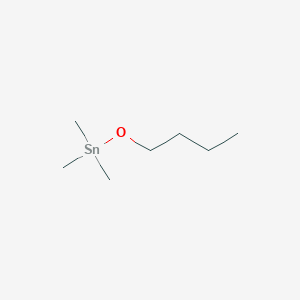
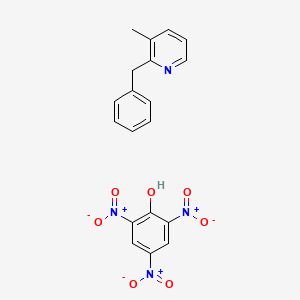
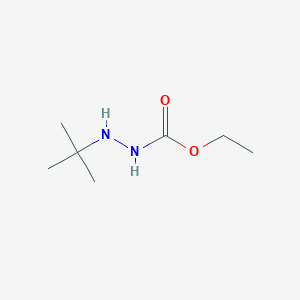
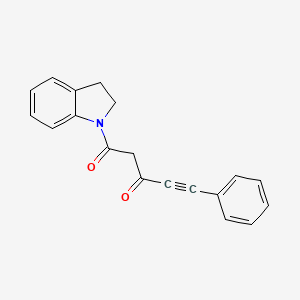
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
